molecular formula C23H14FN3O3 B10880607 2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10880607
M. Wt: 399.4 g/mol
InChI Key: QZLWDTUSDOXOHL-UHFFFAOYSA-N
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Description

2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a fluorophenyl group, a quinazolinyl moiety, and an isoindole-dione core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include modified quinazoline and isoindole derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can be compared with other indole derivatives, such as:

The uniqueness of 2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H14FN3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C23H14FN3O3/c24-14-9-11-15(12-10-14)27-20(25-19-8-4-3-7-18(19)23(27)30)13-26-21(28)16-5-1-2-6-17(16)22(26)29/h1-12H,13H2

InChI Key

QZLWDTUSDOXOHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F

Origin of Product

United States

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